2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a multi-functional structure. The presence of isoindoline, piperidine, and thiadiazole moieties gives this compound a unique set of properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves multiple steps:
Formation of the Thiadiazole Ring: : Typically, 2-amino-1,3,4-thiadiazole is synthesized through the reaction of thiosemicarbazide with formic acid under reflux conditions.
Piperidine Attachment: : The next step involves the attachment of the thiadiazole ring to piperidine. This can be achieved by reacting 2-amino-1,3,4-thiadiazole with 4-hydroxypiperidine in the presence of a base such as potassium carbonate in a polar solvent.
Formation of Isoindoline Moiety: : The isoindoline ring is formed through the reaction of the intermediate with phthalic anhydride under acidic conditions.
Industrial Production Methods
While laboratory synthesis provides a detailed pathway for small-scale production, industrial-scale synthesis of this compound would require optimization of reaction conditions to enhance yield and purity. This might include:
Catalyst Optimization: : Utilizing catalysts to increase reaction rates.
Solvent Selection: : Choosing solvents that maximize product solubility and minimize waste.
Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the piperidine ring, to form N-oxide derivatives.
Reduction: : The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides are typically used under basic conditions.
Major Products Formed
N-oxide derivatives: from oxidation.
Isoindoline derivatives: from reduction.
Various substituted thiadiazole derivatives: from substitution reactions.
Scientific Research Applications
Biology: : Due to its unique structure, it is studied for its interaction with biological macromolecules, including enzymes and receptors.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in its ability to modulate biological pathways linked to diseases.
Industry: : It is explored for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The exact mechanism depends on the specific biological target. Generally, the thiadiazole ring can interact with enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways: : Potential targets include kinases and proteases, where the compound may interfere with enzymatic activity, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar Compounds: : 2-(2-(4-(Benzylthio)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, 2-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione.
Uniqueness: : The presence of the 1,3,4-thiadiazole moiety distinguishes it from other piperidinyl-isoindoline derivatives. This moiety is known for its unique electronic properties and ability to form stable complexes with metals.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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